
Ethyl 2,4-dimethylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2,4-dimethylbenzenesulfonate is an organic compound with the molecular formula C10H14O3S. It is a derivative of benzenesulfonic acid, where the sulfonic acid group is esterified with ethanol, and the benzene ring is substituted with two methyl groups at the 2 and 4 positions. This compound is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 2,4-dimethylbenzenesulfonate can be synthesized through the esterification of 2,4-dimethylbenzenesulfonic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the sulfonic acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove the water formed during the reaction and to drive the equilibrium towards ester formation.
化学反応の分析
Types of Reactions: Ethyl 2,4-dimethylbenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonate group can be displaced by nucleophiles, leading to the formation of different substituted products.
Oxidation Reactions: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The sulfonate group can be reduced to a sulfide or thiol group under specific conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alkoxides can react with this compound under basic conditions to form substituted products.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the methyl groups.
Reduction: Reducing agents such as lithium aluminum hydride can reduce the sulfonate group.
Major Products Formed:
- Substituted benzenesulfonates
- Oxidized derivatives such as carboxylic acids
- Reduced products like sulfides or thiols
科学的研究の応用
Ethyl 2,4-dimethylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to investigate enzyme-substrate interactions and as a model compound in sulfonation reactions.
Medicine: It serves as a precursor in the synthesis of certain drugs and therapeutic agents.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of ethyl 2,4-dimethylbenzenesulfonate involves its interaction with nucleophiles and electrophiles in various chemical reactions. The sulfonate group acts as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The methyl groups on the benzene ring can undergo oxidation or reduction, leading to the formation of different functional groups.
類似化合物との比較
Methyl 2,4-dimethylbenzenesulfonate: Similar structure but with a methyl ester group instead of an ethyl ester.
Ethyl 2,5-dimethylbenzenesulfonate: Similar structure but with the methyl groups at the 2 and 5 positions.
Ethyl benzenesulfonate: Lacks the methyl groups on the benzene ring.
Uniqueness: this compound is unique due to the specific positioning of the methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. The presence of the ethyl ester group also affects its solubility and interaction with other chemical species.
特性
分子式 |
C10H14O3S |
|---|---|
分子量 |
214.28 g/mol |
IUPAC名 |
ethyl 2,4-dimethylbenzenesulfonate |
InChI |
InChI=1S/C10H14O3S/c1-4-13-14(11,12)10-6-5-8(2)7-9(10)3/h5-7H,4H2,1-3H3 |
InChIキー |
IRPGOPFNTNJCJD-UHFFFAOYSA-N |
正規SMILES |
CCOS(=O)(=O)C1=C(C=C(C=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


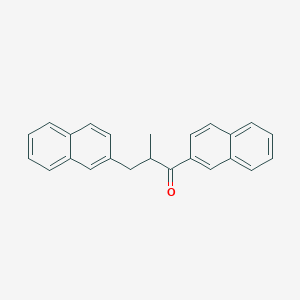
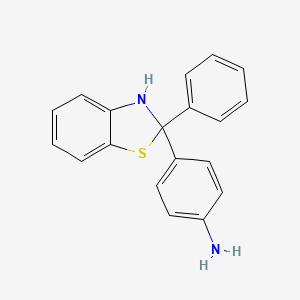
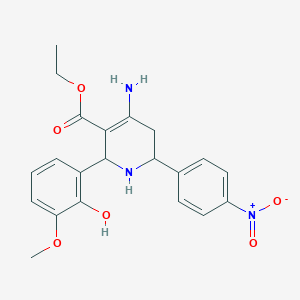
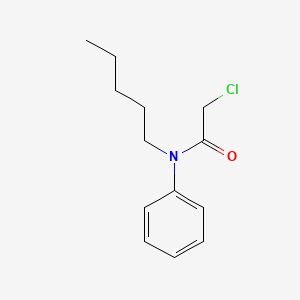
![4-[4-(4-Methylpiperazin-1-yl)pyridin-3-yl]sulfonylmorpholine](/img/structure/B14008739.png)
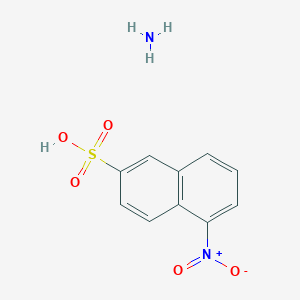
![3-[(1Z,3R,9Z,13Z,19Z,21S,22S)-16-ethenyl-11-ethyl-3-methoxycarbonyl-12,17,21,26-tetramethyl-4-oxo-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,9,11,13,15,17,19-nonaen-22-yl]propanoic acid](/img/structure/B14008754.png)
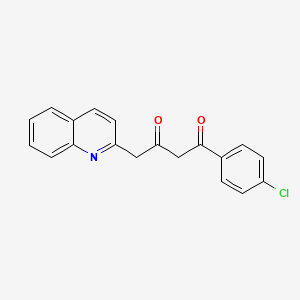
![4-{(E)-[4-(Dimethylamino)naphthalen-1-yl]diazenyl}benzene-1-sulfonic acid](/img/structure/B14008758.png)
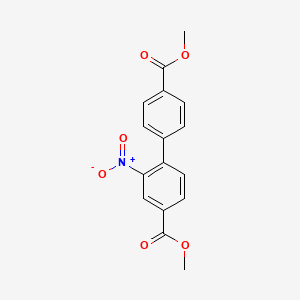
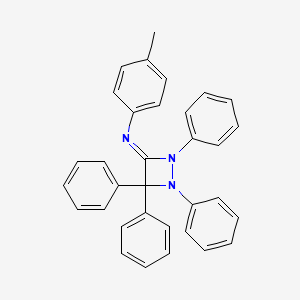
![Methanesulfonamide, N-[3-methoxy-4-[(5-methyl-3-nitro-9-acridinyl)amino]phenyl]-, monohydrochloride](/img/structure/B14008771.png)
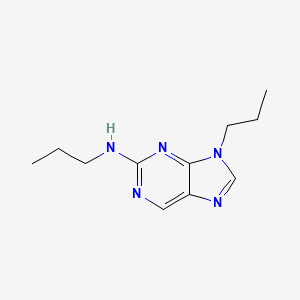
![4,6-Dichloro-2-(methylthio)-5-(([(3-toluidinocarbonyl)oxy]imino)methyl)pyrimidine](/img/structure/B14008778.png)
